Copper, (2-nitrophenyl)-
Description
Foundational Concepts of Organocopper Chemistry
Organocopper chemistry centers on compounds containing a direct carbon-copper bond. wikipedia.org These reagents are prized in organic synthesis for their character as soft nucleophiles, reacting under mild conditions with high selectivity. thieme-connect.de Unlike "hard" organometallic reagents like organolithiums or Grignards, which readily add to polar carbonyl groups, organocopper reagents exhibit a distinct preference for reactions such as 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and substitution reactions. thieme-connect.dedtic.mil
The first organocopper compound, the explosive copper(I) acetylide, was prepared in 1859. wikipedia.org However, the field gained significant momentum with the development of lithium diorganocuprates (R₂CuLi), known as Gilman reagents, and other "ate" complexes. researchgate.net Organocopper compounds are typically prepared via the transmetalation of a copper(I) salt with an organolithium or Grignard reagent. dtic.mil While simple alkyl- and arylcopper(I) compounds (RCu) are often insoluble and exist as polymeric aggregates, the formation of cuprates or the use of solubilizing ligands like phosphines or dimethyl sulfide (B99878) can enhance their stability and reactivity. thieme-connect.de Most organocopper chemistry involves copper in the +1 oxidation state, though Cu(III) intermediates are frequently proposed in reaction mechanisms, particularly for cross-coupling reactions. organic-chemistry.org
Significance of Nitrophenyl Functionality in Organic Chemistry
The nitrophenyl group, particularly the 2-nitrophenyl (or ortho-nitrophenyl) isomer, is a critical functionality in organic chemistry, largely due to the strong electron-withdrawing nature of the nitro (–NO₂) group. acs.org This property significantly influences the reactivity of the aromatic ring to which it is attached.
Key aspects of its significance include:
Activation for Nucleophilic Aromatic Substitution: The nitro group strongly activates aryl halides towards nucleophilic attack, making reactions like the Ullmann condensation more feasible. wikipedia.orgwikipedia.org The effect is most pronounced when the nitro group is positioned ortho or para to the leaving group.
Protecting Group and Synthetic Handle: The nitro group can serve as a protecting group or be transformed into other valuable functional groups. nih.gov For instance, it can be readily reduced to an amino group (–NH₂), which is a precursor for diazotization and subsequent Sandmeyer reactions, or it can participate in specialized cyclization reactions. nih.gov
Modulation of Ligand Properties: In coordination chemistry, the inclusion of a nitrophenyl moiety in a ligand can alter the electronic properties of the resulting metal complex, influencing its catalytic activity or physical characteristics. acs.orgrsc.org
Structure
2D Structure
Properties
CAS No. |
61625-12-5 |
|---|---|
Molecular Formula |
C6H4CuNO2 |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
copper(1+);nitrobenzene |
InChI |
InChI=1S/C6H4NO2.Cu/c8-7(9)6-4-2-1-3-5-6;/h1-4H;/q-1;+1 |
InChI Key |
OXCPMOYNWNVNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C([C-]=C1)[N+](=O)[O-].[Cu+] |
Origin of Product |
United States |
Synthetic Methodologies for Organocopper 2 Nitrophenyl and Analogous Structures
Approaches to Carbon-Copper Bond Formation with 2-Nitrophenyl Moieties
The formation of a direct C(sp²)–Cu bond involving a 2-nitrophenyl moiety is a delicate process due to the electronic properties and potential reactivity of the nitro group. Two primary strategies are considered for this transformation: transmetalation and direct arylation.
Transmetalation is a foundational method for preparing organocopper reagents. It involves the transfer of an organic group from a more electropositive metal to a copper salt, typically a copper(I) halide.
The primary challenge in synthesizing (2-nitrophenyl)copper via this route is the incompatibility of the nitro group with highly reactive organometallic precursors like organolithium and Grignard reagents. These strong nucleophiles and bases can react with the nitro group itself, leading to undesired side products.
A more viable approach utilizes organozinc reagents, which exhibit greater functional group tolerance. Organozinc compounds are known to be compatible with nitro groups, providing a pathway to the desired organocopper species. The general sequence involves two steps:
Formation of the Organozinc Reagent: A 2-nitroaryl halide (e.g., 2-nitroiodobenzene or 2-nitrobromobenzene) is reacted with activated zinc metal (Rieke zinc) to form the corresponding 2-nitrophenylzinc halide. The presence of lithium chloride can facilitate this zinc insertion reaction.
Transmetalation to Copper: The resulting organozinc reagent is then treated with a copper(I) salt, such as copper(I) cyanide (CuCN) or a CuCN·2LiCl solution, to effect the transmetalation. This yields the functionalized (2-nitrophenyl)copper reagent, which can be used in subsequent reactions.
This organozinc-based method circumvents the reactivity issues associated with the nitro group, allowing for the formation of the C(sp²)–Cu bond while preserving the functionality of the aromatic ring.
Direct arylation, involving the activation of a C–H bond, represents a more modern and atom-economical approach to forming aryl-metal bonds. In the context of organocopper synthesis, this typically involves copper-mediated or -catalyzed C–H activation where an aryl-copper species is formed as a key intermediate. While the isolation of stable (2-nitrophenyl)copper reagents via this method is not common, the formation of the C–Cu bond is a crucial step in numerous catalytic cycles.
The nitro group can act as a directing group, guiding the metalation to the ortho C–H bond. Copper(II) salts, such as Cu(OAc)₂ or Cu(ClO₄)₂, can mediate this electrophilic aromatic metalation, leading to the formation of a transient, often high-valent, aryl-copper(II) or aryl-copper(III) intermediate. Although these species are typically not isolated, their formation constitutes a valid method for creating the 2-nitrophenyl-copper bond in situ to facilitate further functionalization of the aromatic ring.
Synthesis of Copper Complexes Featuring 2-Nitrophenyl-Derived Ligands
A prevalent strategy in the chemistry of (2-nitrophenyl)copper involves the use of larger, pre-functionalized molecules that contain the 2-nitrophenyl moiety and are designed to coordinate to a copper center through various donor atoms. This approach leads to stable coordination complexes where the electronic and steric properties can be systematically tuned.
Nitrogen-containing heterocycles and functional groups are excellent donors for copper ions. The synthesis of these complexes generally involves the reaction of a copper(II) salt (e.g., CuCl₂·2H₂O, Cu(OAc)₂, Cu(NO₃)₂) with the desired ligand in a suitable solvent, often an alcohol like methanol (B129727) or ethanol. The mixture is typically heated under reflux to drive the reaction to completion, followed by cooling to crystallize the product.
Pyrazolines/Pyrazoles: Copper(II) complexes with ligands such as 4-nitro-3-pyrazolecarboxylic acid are synthesized by reacting the ligand with a copper(II) salt. The coordination occurs through the nitrogen atoms of the pyrazole (B372694) ring and often the oxygen atoms of the carboxylate group.
Benzimidazoles: Ligands like 2-(4-nitrophenyl)-1H-benzimidazole readily form complexes with copper(II). The synthesis involves the cyclization of a Schiff base precursor, followed by reaction with a Cu(II) salt, leading to coordination through the imine nitrogen of the benzimidazole (B57391) ring.
Phenanthrolines: Copper-phenanthroline complexes are well-studied. Mixed-ligand complexes containing both 1,10-phenanthroline (B135089) and a 2-nitrophenyl-derived ligand, such as 2-nitrobenzoate (B253500), are common. These are typically prepared by reacting a pre-formed copper-phenanthroline precursor with the sodium salt of 2-nitrobenzoic acid or by combining the copper salt, phenanthroline, and the nitrobenzoate in a one-pot synthesis.
Thiazoles: Thiazole derivatives coordinate to copper through the ring nitrogen and potentially other donor atoms present on substituents. The general synthetic method involves mixing the thiazole-containing ligand with a copper(II) salt in an alcoholic solvent and heating.
Thioureas: 1-(4-nitrophenyl)thiourea and its analogs form stable complexes with both copper(I) and copper(II). The synthesis of a Cu(I) complex, for example, involves reacting CuCl with the thiourea (B124793) ligand and triphenylphosphine (B44618) in a solvent like acetonitrile. Coordination occurs through the soft sulfur donor atom. Cu(II) complexes are also known, where coordination can involve both the sulfur and a deprotonated nitrogen atom.
Ethylenediamine (B42938) Schiff Bases: These ligands are synthesized via the condensation of an ethylenediamine derivative with two equivalents of an aldehyde or ketone. Using 5-nitrosalicylaldehyde, for instance, yields a tetradentate N₂O₂ ligand that readily chelates to copper(II) upon reaction with a copper salt like copper(II) acetate. The resulting complexes are typically square planar.
The table below summarizes typical synthetic conditions for these types of complexes.
| Ligand Type | Copper Salt | Solvent | Typical Conditions | Product Example |
|---|---|---|---|---|
| Benzimidazole | CuCl₂·2H₂O | Methanol/Ethanol | Reflux for 2-4 hours | [Cu(2-(4-nitrophenyl)benzimidazole)₂Cl₂] |
| Thiourea | CuCl | Acetonitrile | Stir at room temperature | [CuCl(1-(4-nitrophenyl)thiourea)(PPh₃)₂] |
| Ethylenediamine Schiff Base | Cu(OAc)₂·H₂O | Methanol | Reflux for 2 hours | [Cu(salen-NO₂)] |
| Mixed-Ligand (Phenanthroline/Nitrobenzoate) | Cu(NO₃)₂ | Methanol/Water | Stir at room temperature | [Cu(phen)(2-NO₂bz)₂] |
Oxygen and sulfur atoms also serve as effective coordination sites for copper, leading to a variety of complexes with 2-nitrophenyl-derived ligands.
Oxygen Donors: Carboxylates and phenoxides are the most common oxygen-donor ligands in this context. Copper(II) 2-nitrobenzoate complexes have been synthesized and structurally characterized. These syntheses often involve the reaction of a copper(II) salt with 2-nitrobenzoic acid and another co-ligand, such as nicotinamide (B372718) or pyrazinecarboxamide, in various solvents. The resulting structures can be mononuclear, e.g., [Cu(2-NO₂bz)₂(nia)₂(H₂O)₂], or dinuclear paddlewheel structures, e.g., [Cu₂(2-NO₂bz)₄(nia)₂]. Similarly, Schiff base ligands derived from 2-nitrophenols provide an imine nitrogen and a phenoxide oxygen (N,O-donor set) for coordination.
Sulfur Donors: As mentioned previously, thiourea ligands coordinate strongly to copper via their sulfur atom. Another class of sulfur-donor ligands are thiolates. The synthesis of a copper 2-nitrothiophenolate complex would typically involve the reaction of 2-nitrothiophenol (B1584256) with a copper salt in the presence of a base to deprotonate the thiol, leading to coordination of the resulting thiolate anion to the copper center.
Purification and Isolation Techniques for Organocopper (2-nitrophenyl)- Derivatives
The purification and isolation of organocopper compounds, including derivatives of copper, (2-nitrophenyl)-, present significant challenges due to their inherent thermal instability and reactivity towards oxygen and water. wikipedia.org Consequently, these compounds are frequently generated and utilized in situ without attempts at isolation. wikipedia.org However, various techniques have been developed for the purification and isolation of more stable organocopper species, which can be adapted for derivatives of copper, (2-nitrophenyl)-. The choice of method is highly dependent on the stability of the specific derivative.
Generally, the thermal stability of organocopper(I) compounds (RCu) follows the trend of alkyl < alkenyl ≈ aryl < alkynyl. The presence of fluorine-containing substituents can enhance thermal stability. uu.nl For arylcopper compounds, the introduction of sterically bulky ortho substituents can also improve stability. uu.nl
A crucial aspect of synthesizing well-defined organocopper(I) compounds is the quality of the reagents. It is recommended to use freshly prepared copper(I) halide salts and organolithium reagents that are free from their organic precursors. Copper(I) bromide is often the preferred copper(I) source. uu.nl
The isolation of pure organocopper compounds can be a difficult task, particularly the separation from metal halides. uu.nl Despite these challenges, methods have been developed to obtain relatively stable organocopper compounds. uu.nl
Interactive Table: General Purification and Isolation Techniques for Organocopper Compounds.
| Technique | Description | Applicability to Organocopper (2-nitrophenyl)- Derivatives |
|---|---|---|
| Crystallization | This is a common method for purifying solid compounds. For organocopper compounds, it is typically carried out at low temperatures from appropriate anhydrous solvents under an inert atmosphere. The choice of solvent is critical and must be determined empirically. | Applicable if the derivative is a stable, crystalline solid. The solubility and stability in various organic solvents would need to be investigated. |
| Chromatography | Column chromatography using silica (B1680970) gel or alumina (B75360) can be used for the purification of some organic compounds. However, the high reactivity of many organocopper compounds can lead to decomposition on the stationary phase. | This method is generally not suitable for highly reactive organocopper compounds. More stable derivatives might be purified using chromatography under inert conditions, but this would require careful optimization. |
| Sublimation | For volatile solid compounds, sublimation can be an effective purification technique. This is performed under high vacuum and at elevated temperatures, which may not be suitable for thermally sensitive compounds. | The viability of this technique would depend on the volatility and thermal stability of the specific copper, (2-nitrophenyl)- derivative. |
| Extraction | Liquid-liquid extraction can be used to separate the desired compound from impurities based on their differential solubilities in two immiscible liquid phases. This must be performed using deoxygenated solvents under an inert atmosphere. | This could be a useful technique for removing water-soluble byproducts or unreacted starting materials, provided the organocopper derivative is stable in the chosen solvent system. |
Detailed research findings on the purification of analogous structures suggest that the presence of coordinating ligands can stabilize the organocopper species, facilitating their isolation. For instance, phosphorus and sulfur ligands can solubilize organocopper compounds and sometimes allow for the preparation of very pure organocopper(I) compounds, although these ligands can sometimes complicate product isolation. mdma.ch
The synthesis of a 2,2′-(4-nitrophenyl)dipyrromethane copper coordination compound involved its synthesis in a methanol solution, suggesting that precipitation and washing could be used for purification. researchgate.net In another instance, the synthesis of Cu(II) complexes with a 2(4-nitrophenyl)-4.5-diphenyl-1H-imidazole ligand was achieved using a reflux tool, and the resulting complex was characterized, implying it was isolated from the reaction mixture, likely through filtration and washing. ijddr.in
For the broader class of organocopper compounds, it has been noted that their isolation is an "extremely difficult and tricky undertaking." uu.nl The separation from metal halides, in particular, has been described as laborious. uu.nl
Advanced Structural Elucidation of Organocopper 2 Nitrophenyl Systems
Spectroscopic Characterization for Molecular Architecture
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a primary tool for identifying the characteristic functional groups within the 2-nitrophenyl ligand and detecting changes upon its coordination to a copper(I) center. The most diagnostic vibrations are those associated with the nitro (NO₂) group and the carbon-copper bond.
The nitro group exhibits two prominent stretching vibrations: an asymmetric (νₐₛ) and a symmetric (νₛ) mode. In uncoordinated nitroaromatic compounds, these bands typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. rsc.orgresearchgate.net For instance, in a p-nitrophenyl group attached to a copper substrate, these vibrations have been observed at 1524 cm⁻¹ (νₐₛ) and 1349 cm⁻¹ (νₛ). researchgate.net A key indicator of the coordination of one of the nitro group's oxygen atoms to a copper center would be a significant shift of these bands to lower frequencies (a redshift), resulting from the weakening of the N-O bonds upon electron donation to the metal.
Other important vibrational modes include the C-N stretch, C-H aromatic bends, and the aromatic ring stretching modes. The direct formation of a σ-bond between the aryl carbon and copper introduces a new vibrational mode, the Cu-C stretch, which is typically weak in the IR spectrum and found in the far-infrared region.
Table 1: Representative Vibrational Frequencies for Nitrophenyl Moieties This table presents typical data from analogous compounds to infer the expected spectral features of Copper, (2-nitrophenyl)-.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in (2-nitrophenyl)copper |
|---|---|---|
| NO₂ Asymmetric Stretch (νₐₛ) | 1520 - 1560 | A shift to lower frequency indicates coordination of the nitro group to copper. researchgate.net |
| NO₂ Symmetric Stretch (νₛ) | 1345 - 1370 | Sensitive to the electronic environment and coordination. rsc.orgresearchgate.net |
| C-N Stretch | ~1110 | Confirms the presence of the carbon-nitro bond. researchgate.net |
| NO₂ Deformation/Wagging | 700 - 750 | Further confirms the presence and environment of the nitro group. researchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the connectivity of atoms in diamagnetic molecules. As Copper(I) possesses a d¹⁰ electron configuration, its organometallic compounds are diamagnetic and thus amenable to NMR analysis. wikipedia.orgreddit.com However, both stable copper isotopes, ⁶³Cu and ⁶⁵Cu, are quadrupolar, which can lead to significant broadening of the signals of adjacent nuclei, particularly the directly bonded ipso-carbon. huji.ac.il
¹H NMR: The proton NMR spectrum of Copper, (2-nitrophenyl)- is expected to show four distinct signals in the aromatic region, corresponding to the four non-equivalent protons of the phenyl ring. The formation of the covalent C-Cu bond dramatically alters the electronic environment of the ring. This would cause significant shifts in the resonance frequencies of the aromatic protons compared to a precursor like 2-nitrobromobenzene. The H6 proton, being ortho to the copper-bearing carbon, would likely experience the most pronounced shift.
¹³C NMR: The carbon-13 NMR spectrum provides more direct insight into the carbon skeleton. Six distinct signals for the aromatic carbons are expected. The most informative signal is that of the ipso-carbon (C1), which is directly bonded to copper. This signal is expected to be significantly shifted and likely broadened due to scalar coupling and quadrupolar relaxation effects from the adjacent copper nucleus. The chemical shifts of the other five carbons (C2-C6) would also be altered, providing a detailed map of the electronic redistribution within the phenyl ring upon cupration. While precise data for the target compound is unavailable, analysis of related organometallic compounds allows for the prediction of these general features. rsc.orgscispace.com
Table 2: Predicted ¹H and ¹³C NMR Spectral Features for Copper, (2-nitrophenyl)- This table outlines the expected, qualitative changes in the NMR spectrum upon formation of the C-Cu bond, based on general principles.
| Nucleus | Expected Chemical Shift Region (ppm) | Key Expected Features |
|---|---|---|
| Aromatic Protons (¹H) | 7.0 - 8.5 | Four distinct multiplet signals. Significant chemical shifts relative to precursors, especially for protons ortho to the C-Cu bond (H6). scispace.com |
| ipso-Carbon (C1) (¹³C) | Variable, likely >140 | Large chemical shift and significant signal broadening due to the quadrupolar ⁶³/⁶⁵Cu nucleus. huji.ac.il |
| Other Aromatic Carbons (¹³C) | 120 - 150 | Five distinct signals with shifts reflecting the electronic effect of the C-Cu bond. rsc.org |
Electronic absorption (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For a d¹⁰ Cu(I) complex, d-d transitions are absent. Therefore, the spectrum is dominated by transitions involving the ligand orbitals and charge-transfer phenomena between the metal and the ligand. libretexts.org
The spectrum of Copper, (2-nitrophenyl)- is expected to display two main types of transitions:
Intraligand Transitions: These are excitations occurring within the 2-nitrophenyl ligand itself. They include high-energy π → π* transitions associated with the aromatic system and a lower-energy n → π* transition involving the non-bonding electrons on the oxygen atoms of the nitro group. mdpi.com
Charge-Transfer (CT) Transitions: These are typically intense transitions that involve the movement of an electron between the metal and the ligand. wikipedia.org Given the electron-rich d¹⁰ configuration of Cu(I) and the presence of the electron-withdrawing nitro group, which creates low-lying π* orbitals on the ligand, a Metal-to-Ligand Charge Transfer (MLCT) is highly probable. libretexts.org This d → π* transition would involve the excitation of an electron from a copper d-orbital to an empty π* orbital of the nitrophenyl ligand. Such MLCT bands are often found in the visible region of the spectrum and are responsible for the intense color of many Cu(I) complexes. The energy of this transition provides insight into the relative energies of the metal and ligand frontier orbitals.
Table 3: Plausible Electronic Transitions for Copper, (2-nitrophenyl)-
| Transition Type | Orbital Change | Expected Spectral Region | Relative Intensity |
|---|---|---|---|
| Intraligand (π → π) | π (Aryl) → π (Aryl) | UV (< 300 nm) | High |
| Intraligand (n → π) | n (NO₂) → π (NO₂) | UV-Vis (~300-380 nm) | Low |
| Metal-to-Ligand Charge Transfer (MLCT) | d (Cu) → π* (Aryl-NO₂) | Visible (> 400 nm) | Very High |
X-ray Crystallography for Definitive Three-Dimensional Structures
While spectroscopy provides crucial information about bonding and electronic structure, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles.
Simple, neutral organocopper(I) compounds like Copper, (2-nitrophenyl)- are rarely, if ever, monomeric in the solid state. Single-crystal X-ray diffraction studies on numerous arylcopper analogues have revealed a strong propensity for aggregation. cmu.edu These compounds typically form cyclic tetramers, pentamers, or even larger clusters. wikipedia.org
For example, the first 1:1 organocopper compound to be structurally characterized, [CuCH₂SiMe₃]₄, was found to be a tetramer with an 8-membered ring of alternating copper and carbon atoms. wikipedia.orgchemeurope.com Similarly, mesitylcopper exists as a pentamer. In these structures, the aryl or alkyl groups act as bridging ligands between two copper atoms. A critical feature of this bonding is the presence of multi-center, two-electron bonds (e.g., 3-center-2-electron Cu-C-Cu bonds), which hold the aggregate together. cmu.edu
In the specific case of a (2-nitrophenyl)copper system, the ortho-nitro group can act as an internal, coordinating ligand. The oxygen atoms of the nitro group could coordinate to a nearby copper atom within the aggregate, leading to a chelated structure. This intramolecular coordination would likely influence the size and geometry of the aggregate, potentially favoring smaller, more compact structures compared to analogues with non-coordinating ortho-substituents.
Analysis of the crystal structures of arylcopper analogues provides detailed insight into the coordination environment of the copper atoms and the nature of the Cu-C bond.
Coordination Geometry: Within the aggregates, the copper(I) centers typically exhibit low coordination numbers, most commonly two or three. The geometry is often distorted from ideal linear or trigonal planar arrangements due to the constraints of the cluster.
Bonding Parameters: The Cu-C bond lengths in arylcopper(I) compounds typically fall within the range of 1.9 Å to 2.1 Å. nih.govencyclopedia.pub The precise length is influenced by the nature of the aryl group and the coordination number of the copper atom. Another significant parameter in aggregated structures is the Cu-Cu distance. In many organocopper clusters, these distances are quite short (e.g., 2.42 Å in [CuCH₂SiMe₃]₄), which is less than the distance in metallic copper (2.56 Å), suggesting the presence of weak, attractive d¹⁰-d¹⁰ metallophilic interactions that contribute to the stability of the cluster. wikipedia.orgchemeurope.comnih.gov The C-ipso-Cu angles are also diagnostic of the bonding type. The analysis of these parameters from known structures allows for a robust model of the bonding in the hypothetical Copper, (2-nitrophenyl)- aggregate.
Table 4: Representative Bonding Parameters from Analogous Organocopper(I) Crystal Structures
| Compound/Analogue Class | Cu-C Bond Length (Å) | Cu-Cu Distance (Å) | Typical Cu Coordination | Reference |
|---|---|---|---|---|
| [CuCH₂SiMe₃]₄ | - | 2.42 | 2 | wikipedia.org |
| C,C-Chelated Cu(I) Spiro Complexes | 2.01 - 2.06 | N/A (Monomeric unit) | 4 (Distorted Tetrahedral) | encyclopedia.pub |
| C,N-Chelated Dicopper Compounds | 1.91 - 1.95 | 2.37 - 3.01 | 2 or 3 | nih.gov |
| Butadienyl Copper Aggregates | 1.98 - 2.01 | Variable | 2 or 3 | nih.gov |
Intermolecular Interactions and Solid-State Architecture (e.g., π-π stacking, hydrogen bonding)
A definitive analysis of the intermolecular interactions and solid-state packing of "Copper, (2-nitrophenyl)-" cannot be conducted without access to its crystal structure data. In related organocopper compounds and complexes containing nitrophenyl ligands, various non-covalent interactions are known to play a crucial role in defining the supramolecular architecture.
π-π Stacking: In many crystalline structures of aromatic compounds, π-π stacking is a significant organizing force. nih.gov For a molecule like (2-nitrophenyl)copper, interactions between the electron-deficient nitrophenyl rings could potentially lead to offset or face-to-face stacking arrangements, influencing the packing efficiency and electronic properties of the solid. researchgate.netrsc.org The presence of the nitro group, being strongly electron-withdrawing, would significantly modulate the electrostatic potential of the aromatic ring, which in turn dictates the geometry and strength of such stacking interactions. researchgate.net
Hydrogen Bonding: While the (2-nitrophenyl)copper molecule itself lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are plausible and frequently observed in crystal structures. researchgate.net The oxygen atoms of the nitro group are potential hydrogen bond acceptors, and could interact with the C-H bonds of the aromatic rings on adjacent molecules. mdpi.com These interactions, although individually weak, can collectively contribute to the stability and specific arrangement of the crystal lattice. mdpi.comlibretexts.org
Without experimental data, any description of bond distances, angles, or specific packing motifs for "Copper, (2-nitrophenyl)-" would be purely speculative.
Interactive Data Table: Plausible Intermolecular Interactions in Aryl-Nitro Compounds
The following table is a generalized representation of interaction types observed in related compounds, not specific data for (2-nitrophenyl)copper.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | 3.3 - 3.8 | Crystal Packing, Stability |
| C-H···O Hydrogen Bond | Aromatic C-H | Nitro Group (O) | 2.9 - 3.5 | Directional Control, Network Formation |
| Nitro···π Interaction | Nitro Group (O) | Phenyl Ring (π-system) | 3.0 - 3.6 | Supramolecular Assembly |
Advanced Diffraction Techniques for Solid-State Characterization
Beyond standard SC-XRD, other advanced diffraction techniques could provide deeper insights, particularly if challenges arise or more specific information is sought:
Synchrotron X-ray Diffraction: For very small or weakly diffracting crystals, the high intensity of a synchrotron source is invaluable. It allows for the collection of high-resolution data from microscopic samples, which might be necessary for complex or poorly crystalline organocopper compounds.
Neutron Diffraction: This technique is exceptionally useful for accurately locating hydrogen atoms. wikipedia.org While X-ray diffraction scatters from electron clouds, making it difficult to pinpoint protons precisely, neutrons scatter from atomic nuclei. A neutron diffraction study could definitively identify and quantify any weak C-H···O hydrogen bonds that might be present in the solid-state structure of (2-nitrophenyl)copper, providing crucial details about the intermolecular forces. wikipedia.orgpugetsound.edu
Powder X-ray Diffraction (PXRD): While less informative than its single-crystal counterpart, PXRD is vital for characterizing bulk crystalline material, confirming phase purity, and can be used for structure solution in cases where suitable single crystals cannot be grown. nih.gov
The application of these specific techniques to "Copper, (2-nitrophenyl)-" has not been reported in the available literature.
Mechanistic and Catalytic Insights into Organocopper 2 Nitrophenyl Reactivity
Reaction Mechanisms Involving Copper, (2-nitrophenyl)- Species and Analogues
Role in C-H Activation and Functionalization Pathways
Copper-catalyzed C-H functionalization has become a significant area of research in organic chemistry due to copper's low cost and toxicity compared to precious metals. nih.govrsc.org These reactions offer a direct route to convert inert C-H bonds into valuable C-C, C-N, or C-O bonds. nih.gov The functionalization of C(sp³)–H bonds is particularly challenging due to their high bond dissociation energy and non-polar nature, yet copper has shown promise as an effective catalyst for this transformation. nih.gov
The mechanism often involves the in-situ generation of a directing group that facilitates C–H activation. chemrxiv.org In systems involving nitrogen-containing heterocycles or benzylamines, a transient directing group can be formed, which then coordinates to the copper center, bringing it into proximity with the target C-H bond. This allows for a concerted metalation-deprotonation (CMD) step, which is often turnover-limiting. chemrxiv.org While direct studies on "(2-nitrophenyl)copper" in C-H activation are not extensively detailed, it is plausible that in reactions involving substrates with a 2-nitrophenyl moiety, this group could act as a directing group. The formation of a transient organocopper species, a cupracycle, is a key step. chemrxiv.org For example, in some copper-catalyzed reactions, the process is initiated by the formation of a metallated species through C-H bond metalation, which then proceeds to react with other substrates. nih.gov Preliminary mechanistic studies in related systems suggest that the reaction may proceed through a C-H fluorination process followed by nucleophilic substitution. nih.gov
Participation in Carbon-Carbon Coupling Reactions
The compound "Copper, (2-nitrophenyl)-" is a key intermediate in classic carbon-carbon bond-forming reactions, most notably the Ullmann reaction. wikipedia.org The Ullmann reaction, first reported in 1901, traditionally involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. wikipedia.orgnih.gov This reaction is particularly effective with electron-deficient aryl halides, such as 2-chloronitrobenzene, which couples to form 2,2'-dinitrobiphenyl (B165474) in the presence of a copper-bronze alloy. wikipedia.org
The mechanism of the Ullmann reaction is believed to proceed through an organocopper intermediate. wikipedia.orgorganic-chemistry.org The process likely involves the oxidative addition of the aryl halide to a copper(I) species, generating an organocopper compound like (2-nitrophenyl)copper. This intermediate can then react with a second molecule of the aryl halide. organic-chemistry.org While an oxidative addition/reductive elimination sequence involving a Cu(III) intermediate is sometimes proposed, it is considered less likely for copper than for palladium. wikipedia.orgwikipedia.org An alternative pathway involves the organocopper intermediate undergoing nucleophilic aromatic substitution with the second aryl reactant. wikipedia.org
Modern variations of the Ullmann reaction have expanded its scope and operate under milder conditions, often using soluble copper catalysts with supporting ligands. wikipedia.orglongdom.org These cross-coupling reactions are fundamental in organic synthesis for building complex molecular architectures. wikipedia.org
Mechanism of Ester Hydrolysis and Phosphodiester Cleavage in Copper-Nitrophenyl Systems
Copper complexes are highly effective catalysts for the hydrolysis of esters and phosphodiesters, particularly those with a p-nitrophenyl leaving group, which serves as a convenient spectroscopic handle. researchgate.netnih.govmdpi.com These studies provide insight into the function of metalloenzymes.
The generally accepted mechanism for the hydrolysis of substrates like bis(p-nitrophenyl) phosphate (B84403) (BNPP) involves the formation of a catalytically active species where a water molecule is coordinated to the Cu(II) center. mdpi.com The Lewis acidic copper ion lowers the pKa of the coordinated water, facilitating its deprotonation to form a highly nucleophilic copper-bound hydroxide (B78521) ion. nih.gov This hydroxide then attacks the phosphorus center of the phosphodiester in an intramolecular fashion. researchgate.netmdpi.com The reaction proceeds through a pentacoordinated intermediate, leading to the cleavage of the P-O bond and release of the p-nitrophenolate anion. mdpi.com
Kinetic studies have shown significant rate enhancements. For instance, a 6000-fold rate enhancement was observed for BNPP hydrolysis with a specific copper(II) complex. nih.gov The catalytic efficiency is influenced by the geometry of the copper complex and the nature of the coordinating ligands. nih.govfigshare.com In many cases, the catalytically active species is a monomeric copper complex that exists in equilibrium with an inactive dimeric form. nih.govfigshare.com
| Copper Complex | pH | Temperature (°C) | Observed Rate Enhancement | Key Mechanistic Feature |
|---|---|---|---|---|
| Cu(i-Pr₃ nih.govaneN₃)²⁺ | 9.2 | 50 | 6000-fold | Active monomeric [Cu(L)(OH)(OH₂)]⁺ species. nih.gov |
| Cu( nih.govaneN₃)X₂ | - | - | Increases with macrocycle size | Monomer-dimer equilibrium; monomer is active. nih.govfigshare.com |
| Cu(II)-TACN derivatives | 8.5 | - | Considerable enhancement | Intramolecular attack by Cu-OH nucleophile. mdpi.com |
Oxidative Transformations Mediated by Copper (2-nitrophenyl)- Related Species
The ability of copper to cycle between multiple oxidation states (Cu(I), Cu(II), and Cu(III)) makes it a versatile catalyst for oxidative transformations. nih.gov In reactions involving nitroarenes, copper can mediate both the transformation of the nitro group and subsequent coupling reactions.
One proposed pathway involves the reduction of a nitroarene to a nitrosoarene intermediate, catalyzed by a copper species. nih.gov This highly reactive nitrosoarene can then participate in C-N bond formation. For example, in the copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids, mechanistic studies suggest that copper is required for both the initial deoxygenation of the nitroarene and the subsequent C–N bond-forming step. nih.gov The reaction may proceed through a copper nitrosoarene intermediate. The observation of Diels-Alder adducts when the reaction is performed in the presence of a diene trap provides evidence for the formation of a free nitrosoarene that dissociates from the copper center before the coupling step. nih.gov
Furthermore, copper-catalyzed aerobic oxidation reactions are well-established. nih.gov An O₂-coupled Cu(II)/Cu(I) redox cycle is often invoked. nih.gov While specific studies detailing "(2-nitrophenyl)copper" as a mediator in broad oxidative transformations are limited, its formation as a transient species is plausible in reactions where a 2-nitrophenyl halide undergoes oxidative coupling or functionalization.
Carbocupration and Related Addition Reactions
Carbocupration is a fundamental transformation in organocopper chemistry, involving the nucleophilic addition of an organocopper reagent (R-Cu) across an alkyne or terminal alkene. wikipedia.org This reaction, also known as the Normant reaction, results in the formation of a new alkenylcopper compound, which can be subsequently trapped by various electrophiles to create more complex molecules. wikipedia.orgwikipedia.org
The general mechanism involves the syn-addition of the organocopper species to the alkyne. This stereospecificity is a key feature of the reaction. The resulting vinylcuprate intermediate retains its configuration and can undergo further reactions, such as protonolysis, halogenation, or coupling with other electrophiles. wikipedia.org
While specific examples detailing the carbocupration reactivity of "Copper, (2-nitrophenyl)-" are not prevalent in the literature, the general principles of organocopper chemistry suggest its potential to participate in such reactions. The electron-withdrawing nature of the 2-nitrophenyl group would influence the nucleophilicity and stability of the organocopper reagent, potentially affecting its reactivity profile in addition reactions compared to simple alkyl or aryl copper compounds.
Catalytic Applications in Organic Synthesis
The reactivity of (2-nitrophenyl)copper intermediates and related copper-nitrophenyl systems is harnessed in a variety of catalytic applications for organic synthesis. These methods are valued for their ability to construct key chemical bonds under increasingly mild conditions. researchgate.net
A primary application is in the synthesis of biaryl compounds through Ullmann coupling reactions. wikipedia.org This methodology is crucial for creating scaffolds present in many pharmaceuticals, natural products, and functional materials. wikipedia.orglongdom.org The use of 2-nitrophenyl halides as substrates allows for the synthesis of symmetrically and asymmetrically substituted dinitrobiphenyls, which are precursors to other important classes of compounds.
Copper-catalyzed C-H functionalization and activation, where (nitrophenyl)copper species can be formed transiently, provides a powerful tool for late-stage modification of complex molecules. nih.govscripps.edu This strategy allows for the direct introduction of new functional groups, bypassing the need for pre-functionalized starting materials and thus shortening synthetic routes. rsc.org
Directed Arylation Reactions
While direct studies on "(2-nitrophenyl)copper" as a standalone reagent for directed arylation are specific, the principles can be understood through copper-catalyzed reactions involving nitro-substituted aromatics. In these transformations, the nitro group can play a crucial role in activating the substrate. An efficient copper/oxalamide-catalyzed coupling between nitroalkanes and (hetero)aryl halides has been developed to provide access to α-aryl substituted nitroalkanes. researchgate.netnih.gov This protocol demonstrates high functional group tolerance and is characterized by a broad substrate scope, accommodating various primary nitroalkanes and sp² halides like (hetero)aryl bromides and iodides. nih.gov
The success of these reactions highlights the ability of copper catalysts to mediate the formation of C-C bonds adjacent to a nitro group. The catalyst turnover number (TON) for this type of transformation has reached as high as 3640 with certain aryl iodides, representing a high level of efficiency for transition-metal catalyzed α-arylation of nitroalkanes. nih.gov The synthetic utility of this method has been demonstrated in the late-stage modification of complex molecules and the synthesis of bioactive compounds, such as a known retinoid X receptor (RXR) antagonist. nih.gov The mechanism often involves the formation of a copper-enolate intermediate from the nitroalkane, which then couples with the aryl halide. The electronic properties of the 2-nitrophenyl group can influence the stability and reactivity of such intermediates.
Selective Cross-Coupling Processes
Copper-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org The involvement of a 2-nitrophenyl moiety introduces specific mechanistic pathways. A notable example is the copper-catalyzed cross-coupling of nitroarenes with aryl boronic acids to form diarylamines, using a silane (B1218182) as a reductant. nih.gov
Mechanistic investigations reveal that this reaction proceeds through a nitrosoarene intermediate. nih.gov The copper catalyst is essential for two key steps: the initial deoxygenation of the nitroarene to the corresponding nitrosoarene and the subsequent C–N bond formation event with the aryl boronic acid. nih.gov Control experiments have shown that the reaction is inhibited when a diene is added, which traps the nitrosoarene intermediate, confirming its presence in the reaction pathway. nih.gov Furthermore, substituting the nitroarene with a nitrosoarene under the same conditions yields the diarylamine product, reinforcing this mechanistic hypothesis. nih.gov
The general mechanism for metal-catalyzed cross-coupling often involves oxidative addition of an organic halide to a low-valent metal center, followed by transmetalation with a second partner, and finally, reductive elimination to form the product and regenerate the catalyst. wikipedia.org In the context of copper catalysis, particularly Ullmann-type reactions, a Cu(I) species reacts with a nucleophile, followed by oxidative addition of an aryl halide to form a transient Cu(III) intermediate, which then undergoes reductive elimination. mdpi.com The presence of the 2-nitrophenyl group can significantly modulate the electronic properties of the copper center and any intermediates, thereby influencing the selectivity and efficiency of these coupling processes.
Table 1: Selected Examples of Copper-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids This table is interactive. You can sort and filter the data.
| Entry | Nitroarene | Aryl Boronic Acid | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1-fluoro-2-nitrobenzene | 4-methoxyphenylboronic acid | 4-methoxy-N-(2-nitrophenyl)aniline | 92 |
| 2 | 1-methyl-2-nitrobenzene | Phenylboronic acid | N-(2-nitrophenyl)aniline | 88 |
| 3 | 1-methoxy-4-nitrobenzene | Phenylboronic acid | 4-methoxy-N-phenylaniline | 85 |
| 4 | 1-bromo-2-nitrobenzene | 4-methoxyphenylboronic acid | N-(4-methoxyphenyl)-2-nitroaniline | 59 |
Data sourced from mechanistic studies on copper-catalyzed reactions. nih.gov
Hydrolytic Catalysis for Biomimetic Systems
Copper complexes are extensively studied as artificial metalloenzymes that mimic the function of natural hydrolases. These biomimetic systems are often evaluated by their ability to catalyze the hydrolysis of activated phosphate diesters, such as bis(p-nitrophenyl) phosphate (BNPP). nih.govmdpi.comrsc.org The nitrophenyl group in the substrate is not directly part of the catalyst but is integral to the system, as its cleavage releases p-nitrophenolate, a chromogenic species that allows for convenient spectrophotometric monitoring of the reaction kinetics. mdpi.comnih.gov
Copper(II) complexes of ligands like 1,4,7-triazacyclononane (B1209588) (TACN) and its derivatives are particularly effective. mdpi.comnih.gov The generally accepted mechanism involves the coordination of the phosphodiester to the coordinatively unsaturated Cu(II) center. mdpi.com A copper-bound hydroxide acts as a nucleophile, attacking the phosphorus center and facilitating the cleavage of the P-O bond. nih.gov
The catalytic efficiency of these systems can be remarkably high. For instance, a supported Cu(II) complex co-polymerized with ethylene (B1197577) glycol dimethacrylate was found to be 56 times more active for BNPP hydrolysis than its homogeneous counterpart at pH 9.5. rsc.orgnih.gov This enhancement is partly attributed to partitioning effects that increase the local concentration of the BNPP substrate within the polymer matrix. rsc.orgnih.gov
Table 2: Hydrolytic Activity of Selected Copper(II) Complexes on BNPP This table is interactive. You can sort and filter the data.
| Catalyst System | Substrate | pH | Temperature (°C) | Rate Enhancement Factor |
|---|---|---|---|---|
| P7-Cu (Immobilized) | BNPP | 9.5 | 50 | 56 (vs. homogeneous) |
| Cu( researchgate.netaneN3)Br2 | BNPP | - | - | ~10 (vs. 9-membered ring ligand) |
| Cu(II)-L1 Complex | BNPP | 7.5 | 37 | High (qualitative) |
Data compiled from studies on biomimetic hydrolytic catalysis. nih.govrsc.orgnih.govnih.gov
Kinetic and Thermodynamic Studies of Reaction Pathways
Understanding the kinetics and thermodynamics of reactions involving (2-nitrophenyl)copper provides deep insights into the underlying mechanisms. Kinetic studies of copper-catalyzed hydrolysis of substrates like BNPP show that the reaction rates are highly dependent on factors such as pH, temperature, and the specific structure of the copper complex. nih.gov For a series of Cu(II) complexes with related macrocyclic ligands, the rate constant for BNPP hydrolysis increased by nearly an order of magnitude as the ligand ring size increased from nine to eleven members. nih.govfigshare.com This was correlated not primarily with Lewis acidity or substrate binding, but with a shift in a monomer-dimer equilibrium in solution; the larger, more sterically hindered ligands disfavored the formation of inactive dimers, thus increasing the concentration of the catalytically active monomeric species. nih.govfigshare.com
In phenol (B47542) oxidation reactions mediated by a copper(II)-nitrite model complex, kinetic studies support a mechanism involving the nucleophilic attack of the phenol's hydroxyl group on the bound nitrite. chemrxiv.org This leads to the formation of a copper(II) hydroxide and an O-nitrosated phenol, which subsequently generates nitric oxide (NO) and oxidized phenol products. chemrxiv.org
Influence of the 2-Nitrophenyl Moiety on Reactivity and Selectivity in Copper-Mediated Transformations
The 2-nitrophenyl moiety exerts a profound influence on the reactivity and selectivity of copper-mediated transformations through a combination of electronic, steric, and coordinating effects.
Electronic Effects : The nitro group is one of the strongest electron-withdrawing groups. Its presence on the phenyl ring significantly lowers the electron density of the aromatic system. This has several consequences:
It makes the aryl ring more susceptible to nucleophilic attack.
It modifies the redox potential of the copper center to which it is attached, which can affect the energetics of oxidative addition and reductive elimination steps in catalytic cycles.
In reactions like the photocatalytic degradation of nitrophenols, the electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack by hydroxyl radicals, leading to lower degradation efficiency as the number of nitro groups increases. mdpi.com
Coordinating Effects : The oxygen atoms of the ortho-nitro group can act as a hemilabile ligand, coordinating to the copper center. This potential for intramolecular chelation can stabilize certain intermediates, enforce a specific geometry around the metal, and direct the regioselectivity of subsequent reactions. By blocking a coordination site, it can guide incoming substrates to a specific position, enhancing selectivity.
Participation in Reaction Mechanism : As demonstrated in the cross-coupling of nitroarenes, the nitro group is not merely a spectator. It can be chemically transformed by the copper catalyst (e.g., reduced to a nitroso group) to open up unique reaction pathways. nih.gov This direct participation allows for transformations that are not possible with simple aryl halides.
Steric Influence : The ortho-positioning of the bulky nitro group creates a specific steric environment around the copper-carbon bond. This steric hindrance can influence the rate of reactions and control the stereochemical outcome of transformations by dictating the approach of other reagents to the catalytic center.
Computational Chemistry and Theoretical Frameworks for Organocopper 2 Nitrophenyl
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical properties.
Density Functional Theory (DFT) is a widely used computational method in physics, chemistry, and materials science for studying the electronic structure of many-body systems. researchgate.net It has become a primary tool for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.govresearchgate.net This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.
For transition metal complexes, including copper compounds, a range of functionals and basis sets are employed. Functionals like B3LYP and ωB97XD, combined with basis sets such as 6-31+G(d,p) or LANL2DZ, have been shown to provide accurate geometries and energies. nih.govresearchgate.net The process begins with an initial molecular structure, which is then iteratively optimized to find the equilibrium geometry. nih.gov These calculations are crucial for predicting molecular shapes, bond lengths, and bond angles, which are essential for understanding the compound's stability and reactivity. researchgate.netchemrxiv.org
Table 1: Common DFT Functionals and Basis Sets for Copper Complexes This table provides examples of functionals and basis sets frequently used in the computational study of transition metal compounds.
| Category | Examples | Description |
|---|---|---|
| DFT Functionals | B3LYP, PBE0, ωB97XD, M06 | These mathematical functions approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. |
| Basis Sets | 6-31G(d), 6-31+G(d,p), def2-TZVP, LANL2DZ | A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more accuracy but require more computational resources. LANL2DZ is an effective core potential (ECP) basis set often used for heavier elements like copper. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic control of reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.comlibretexts.org
The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). taylorandfrancis.comdergipark.org.tr The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net For a compound like (2-nitrophenyl)copper, the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO. taylorandfrancis.com
Analysis of charge distribution provides insight into the electrostatic properties of a molecule. Methods such as Natural Bond Orbital (NBO) analysis and mapping of the Electrostatic Potential (ESP) are used to determine the partial atomic charges and identify electron-rich and electron-poor regions. nih.govdergipark.org.trmdpi.com This information is vital for understanding intermolecular interactions and predicting sites of nucleophilic or electrophilic attack. dergipark.org.trmdpi.com
Table 2: Key Quantum Chemical Descriptors from FMO Analysis This table defines important parameters derived from the analysis of frontier molecular orbitals.
| Descriptor | Symbol | Definition | Significance |
|---|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | The energy of the highest energy molecular orbital that is occupied by electrons. | Related to the molecule's capacity to donate electrons; higher EHOMO suggests better electron-donating ability. dergipark.org.tr |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | The energy of the lowest energy molecular orbital that is not occupied by electrons. | Related to the molecule's capacity to accept electrons; lower ELUMO suggests better electron-accepting ability. taylorandfrancis.com |
| Energy Gap | ΔE | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net |
| Ionization Potential | IP | The energy required to remove an electron from a molecule (approximated as IP ≈ -EHOMO). | Measures the nucleophilicity of a compound. researchgate.net |
| Electron Affinity | EA | The energy released when an electron is added to a molecule (approximated as EA ≈ -ELUMO). | Measures the electron-withdrawing ability of a compound. researchgate.net |
Mechanistic Modeling and Reaction Pathway Elucidation
Computational modeling is an indispensable tool for elucidating complex reaction mechanisms. nih.gov By mapping the potential energy surface, theoretical chemists can trace the transformation of reactants into products, identifying key structures along the reaction coordinate.
The mechanism of a chemical reaction is defined by the sequence of elementary steps, which includes transient species such as intermediates and transition states. youtube.com Computational methods, particularly DFT, are used to locate these stationary points on the potential energy surface. nih.gov Intermediates correspond to local energy minima, while transition states are first-order saddle points that represent the maximum energy barrier along the reaction pathway. youtube.com
Identifying the transition state structure is crucial for calculating the activation energy of a reaction, which determines the reaction rate. nih.gov For reactions involving organocuprates, mechanisms often involve changes in the oxidation state of the copper center. For instance, some cross-coupling reactions are proposed to proceed through an oxidative addition to a Cu(I) species, forming a transient Cu(III) intermediate, followed by reductive elimination to yield the final product. wikipedia.org Computational modeling can help to validate these proposed pathways and calculate the energetics associated with each step.
The reliability of computational predictions hinges on their validation against experimental data. researchgate.net This comparative process is essential for refining theoretical models and ensuring their accuracy. researchgate.netmdpi.com Discrepancies between calculated and observed results can highlight limitations in the computational model or experimental uncertainties. researchgate.net
Molecular geometries optimized using DFT can be directly compared with structural data obtained from single-crystal X-ray diffraction. chemrxiv.orgresearchgate.net Spectroscopic properties can also be calculated and validated. For example, computed vibrational frequencies can be compared with experimental Infrared (IR) spectra, and calculated electronic transition energies can be correlated with absorption peaks in UV-Visible spectra. nih.govresearchgate.net A strong correlation between theoretical predictions and experimental findings lends credibility to the computational model and the mechanistic insights derived from it. rsc.org
Table 3: Correlation of Computational Outputs with Experimental Validation Techniques This table illustrates how theoretical predictions can be validated against various experimental measurements.
| Computational Output | Experimental Validation Technique |
|---|---|
| Optimized Molecular Geometry (Bond Lengths, Angles) | Single-Crystal X-ray Diffraction, Electron Diffraction |
| Vibrational Frequencies | Infrared (IR) Spectroscopy, Raman Spectroscopy |
| Electronic Transition Energies | UV-Visible (UV-Vis) Spectroscopy |
| NMR Chemical Shifts | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Reaction Enthalpies and Activation Energies | Calorimetry, Kinetic Studies |
Ligand Field Theory and Spectroscopic Interpretation
Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. wikipedia.org It combines principles from Crystal Field Theory and Molecular Orbital Theory to explain the bonding and spectroscopic properties of these compounds. libretexts.orgwikipedia.org LFT focuses on the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. libretexts.org
In the presence of ligands, the five degenerate d-orbitals of the metal ion are split into different energy levels. wikipedia.org The pattern and magnitude of this splitting depend on the geometry of the complex and the nature of the ligands. libretexts.org This d-orbital splitting is fundamental to interpreting the electronic spectra of many transition metal complexes. Absorptions in the visible region of the spectrum often correspond to d-d transitions, where an electron is excited from a lower-energy d-orbital to a higher-energy one. nih.gov
For a compound like (2-nitrophenyl)copper, which is formally a Cu(I) species, the copper center has a filled d10 electron configuration. wikipedia.orgorgchem.cz In such cases, d-d transitions are not possible. Therefore, any absorption bands in the UV-Vis spectrum would likely be attributed to ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand transitions involving the nitrophenyl group. nih.gov LFT provides the framework for assigning these electronic transitions and understanding the factors that influence their energy.
Computational Design Principles for Novel Organocopper (2-nitrophenyl)- Catalysts
The in silico design of novel catalysts represents a paradigm shift in chemical research, moving from serendipitous discovery to rational, mechanism-driven development. For organocopper compounds, and specifically for the underexplored "Copper, (2-nitrophenyl)-" moiety, computational chemistry provides a powerful toolkit to predict, understand, and optimize catalytic performance before embarking on extensive experimental work. The design principles for new catalysts based on this scaffold are rooted in the strategic manipulation of its electronic and steric properties, guided by theoretical calculations.
At the heart of computational catalyst design lies the use of quantum chemical calculations to elucidate reaction mechanisms and predict reactivity. rsc.orgresearchgate.net Density Functional Theory (DFT) is a prominent method employed to model the electronic structure and energetics of molecules, offering insights into the transition states and intermediates of a catalytic cycle. beilstein-journals.orgnih.gov For a hypothetical catalyst centered around "(2-nitrophenyl)copper", DFT studies would be instrumental in understanding the fundamental reaction steps, such as oxidative addition, transmetalation, and reductive elimination, which are common in organocopper chemistry.
The electronic nature of the 2-nitrophenyl ligand is a critical factor in the design of new catalysts. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. researchgate.netnih.gov This electronic perturbation significantly modulates the electron density at the copper center, which in turn affects the catalyst's reactivity and stability. Quantum chemical calculations can precisely quantify these effects. For instance, Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution within the molecule, revealing the extent of electron withdrawal from the copper atom.
Furthermore, the position of the nitro group at the ortho position introduces steric constraints that can be exploited in catalyst design. These steric factors can influence the coordination of substrates and the geometry of transition states, thereby controlling the selectivity of the reaction. Molecular mechanics and DFT calculations can be used to build accurate 3D models of the catalyst and its interactions with substrates, allowing for the rational design of catalysts with specific selectivities.
A key aspect of computational design is the ability to perform virtual screening of a large number of potential catalyst candidates. core.ac.ukacs.org By systematically modifying the substituents on the nitrophenyl ring or by introducing different ancillary ligands, it is possible to create a virtual library of catalysts. High-throughput computational screening can then be used to evaluate the performance of each candidate for a target reaction, based on calculated activation energies and reaction thermodynamics. This approach accelerates the discovery of promising catalyst structures while minimizing the need for laborious and costly experimental synthesis and testing.
The design of novel "Copper, (2-nitrophenyl)-" catalysts would also benefit from an understanding of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals govern the catalyst's ability to interact with substrates. For example, a lower LUMO energy, influenced by the electron-withdrawing nitro group, would indicate a greater propensity for the copper center to accept electrons from a substrate, a key step in many catalytic cycles.
Advanced Analytical Techniques for Elucidating Organocopper 2 Nitrophenyl Transformations
In-situ Spectroscopy for Reaction Monitoring and Intermediate Detection
In-situ spectroscopy allows for the real-time analysis of a chemical reaction as it occurs, without the need to withdraw samples. spectroscopyonline.com This is particularly crucial for studying organocopper reactions, where intermediates can be unstable and short-lived. spectroscopyonline.com Techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy provide a continuous stream of data, enabling the tracking of reactant consumption, product formation, and the appearance and disappearance of intermediate species. springernature.com
In the context of transformations involving Copper, (2-nitrophenyl)-, in-situ monitoring can reveal the kinetics of the reaction and provide structural information about transient organocopper complexes. For instance, spectroscopic analysis has been used to confirm the formation of π-complexes between Gilman reagents (diorganocopper compounds) and α,β-unsaturated carbonyl compounds, which are stable intermediates in conjugate addition reactions. nih.gov By monitoring characteristic vibrational frequencies (FTIR, Raman) or electronic transitions (UV-Vis), researchers can identify the coordination changes around the copper center and the structural evolution of the organic moiety throughout the reaction.
Table 1: Application of In-situ Spectroscopic Techniques in Organocopper Chemistry
| Spectroscopic Technique | Information Gained | Example Application |
|---|---|---|
| FTIR Spectroscopy | Monitoring of functional group transformations, detection of metal-ligand vibrations. | Tracking the disappearance of a carbonyl stretch and the appearance of a C-C bond stretch during a conjugate addition reaction. |
| Raman Spectroscopy | Complementary vibrational data to FTIR, useful for symmetric bonds and in aqueous media. springernature.com | Observing changes in the Cu-C bond vibrations in Copper, (2-nitrophenyl)- as it participates in a coupling reaction. |
| UV-Vis Spectroscopy | Probing electronic transitions, detecting changes in the copper oxidation state or coordination sphere. acs.org | Identifying the formation of colored transient copper complexes that indicate a change in the metal's electronic environment. |
These techniques provide a dynamic picture of the reaction, moving beyond the static analysis of starting materials and final products to reveal the intricate steps of the transformation.
Mass Spectrometry Techniques for Identification of Reaction Products and Transient Intermediates
Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it invaluable for identifying reaction products and, crucially, for detecting low-abundance transient intermediates. nih.govresearchgate.netlibretexts.org Electrospray ionization (ESI-MS) is particularly well-suited for studying organometallic reaction mechanisms, as it can gently transfer ions from solution into the gas phase for analysis. nih.govresearchgate.net
For reactions involving Copper, (2-nitrophenyl)-, ESI-MS can intercept and identify key intermediates that define the catalytic cycle. Metal-containing intermediates in catalytic reactions are often charged, making them readily detectable. nih.gov Even neutral species can frequently be observed as protonated or sodiated ions. nih.gov The high sensitivity of mass spectrometry allows for the detection of species that are present in concentrations too low to be observed by other methods like NMR or IR spectroscopy. researchgate.net
Research in organocopper chemistry has successfully used mass spectrometry to characterize the structure of organocopper aggregates, which were determined to be tetrameric or even octameric in some cases. mdma.ch Furthermore, detailed MS studies can provide more than just elemental composition; techniques like collision-induced dissociation (CID) can be used to fragment an intermediate ion, providing valuable structural information based on its fragmentation pattern. researchgate.net
Table 2: Mass Spectrometry for the Analysis of Organocopper Intermediates
| MS-Based Technique | Purpose | Insights Provided |
|---|---|---|
| ESI-MS | Gentle ionization for transferring solution-phase intermediates to the gas phase. | Detection of charged catalytic intermediates, such as copper-substrate complexes or transient cuprates. nih.gov |
| High-Resolution MS (HRMS) | Provides exact mass measurements. | Allows for the unambiguous determination of the elemental composition of unknown products and intermediates. acs.org |
| Tandem MS (MS/MS) | Structural elucidation through fragmentation analysis. | Provides connectivity information by breaking down a selected intermediate ion and analyzing its fragments. |
By capturing these fleeting species, mass spectrometry offers direct evidence for proposed mechanistic pathways in the transformations of Copper, (2-nitrophenyl)-.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Copper Species and Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as paramagnetic metal centers and organic radicals. libretexts.orglibretexts.org This makes it an essential tool for investigating reactions involving Copper, (2-nitrophenyl)- that may proceed through single-electron transfer (SET) mechanisms or involve paramagnetic copper(II) intermediates. libretexts.org
The common oxidation states of copper in catalytic cycles are the diamagnetic Cu(I) (d¹⁰) and the paramagnetic Cu(II) (d⁹). libretexts.org EPR spectroscopy is "silent" for Cu(I) but highly sensitive to Cu(II), allowing researchers to track the presence and environment of Cu(II) species during a reaction. nih.gov The EPR spectrum of a Cu(II) center provides detailed information about its coordination geometry and the nature of the coordinating ligands. libretexts.orgnih.gov For example, the principal values of the g-tensor and the hyperfine coupling constants can distinguish between different geometries such as tetrahedral or axially elongated octahedral. libretexts.orgethz.ch
Furthermore, EPR is critical for detecting and characterizing radical intermediates. researchgate.net In some copper-catalyzed reactions, the mechanism involves the formation of organic radicals, and EPR can provide direct evidence of their existence. acs.orgresearchgate.net By using techniques like spin trapping or by directly observing the radical signals, EPR can help confirm radical pathways and elucidate the role of the copper catalyst in their generation and consumption. researchgate.netnih.gov
| Superhyperfine Coupling | Arises from the interaction of the electron spin with the nuclear spins of ligand atoms (e.g., ¹⁴N). | Confirms the coordination of specific atoms (like nitrogen) to the copper center. nih.gov |
Through EPR, the involvement of paramagnetic states in the reactions of Copper, (2-nitrophenyl)- can be definitively established, providing deep mechanistic insight.
X-ray Absorption Spectroscopy (XAS) for Oxidation State and Coordination Environment of Copper
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the local geometric and electronic structure of an absorbing atom. wikipedia.orgnih.gov It is particularly useful for studying catalysts, including organocopper systems, as it can be performed under in-situ conditions, providing information about the active species under realistic reaction conditions. desy.dersc.org An XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgmalvernpanalytical.com
The XANES region, which is near the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govresearchgate.net For copper compounds, the energy of the K-edge absorption feature shifts to higher values as the oxidation state increases from Cu(I) to Cu(II) to Cu(III). nih.govamazonaws.com This allows for the direct determination of the copper oxidation state during the catalytic transformation of Copper, (2-nitrophenyl)-. nih.gov Furthermore, the pre-edge features in a XANES spectrum can be characteristic of a specific coordination environment (e.g., tetrahedral vs. square planar). amazonaws.comresearchgate.net
The EXAFS region, which extends to higher energies beyond the edge, contains information about the local atomic environment around the central copper atom. nih.govmalvernpanalytical.com Analysis of the EXAFS oscillations can determine the type, number, and distance of neighboring atoms, providing precise details about the copper coordination sphere. rsc.orgnih.gov This has been used to characterize the copper-ceria interface in catalysts and to reveal changes in bond distances during a reaction cycle. desy.de
Table 4: Information from X-ray Absorption Spectroscopy of Copper Sites
| XAS Region | Primary Information | Application to Copper, (2-nitrophenyl)- |
|---|---|---|
| XANES | Oxidation State: Determined from the absorption edge energy. nih.gov | Distinguishing between Cu(I), Cu(II), and potential Cu(III) intermediates in a catalytic cycle. |
| Coordination Geometry: Inferred from pre-edge features and the shape of the edge. researchgate.net | Identifying changes in geometry, such as a shift from a 2-coordinate Cu(I) to a 4-coordinate Cu(II) species. | |
| EXAFS | Coordination Number & Distances: Determined from the analysis of EXAFS oscillations. rsc.org | Measuring the precise Cu-C bond length of the 2-nitrophenyl group and identifying other coordinating ligands. |
Together, XANES and EXAFS provide a comprehensive picture of the copper center's electronic and geometric structure as it proceeds through the various steps of a chemical transformation. rsc.org
Future Perspectives and Emerging Research Avenues for Organocopper 2 Nitrophenyl
Development of Sustainable and Green Synthesis Protocols for Organocopper Aryl Compounds
The traditional synthesis of arylcopper reagents often involves transmetalation from highly reactive organolithium or Grignard precursors, which requires anhydrous, inert conditions and often cryogenic temperatures. These methods exhibit limited functional group tolerance and generate significant metallic waste. Future research is intensely focused on developing more sustainable and greener alternatives.
Emerging strategies aim to circumvent these harsh requirements by employing direct C-H activation, utilizing more benign solvents, and reducing energy consumption. Green chemistry principles are being applied to the synthesis of copper-based nanomaterials and catalysts, and these concepts are poised for adaptation to molecular organocopper synthesis. This involves exploring renewable starting materials and developing catalytic cycles that regenerate the active copper species, minimizing waste. For a compound like Copper, (2-nitrophenyl)-, this could involve direct cupration of nitrobenzene (B124822) derivatives, potentially activated by light or electrochemical means, avoiding the multi-step sequences of traditional methods.
| Parameter | Traditional Synthesis (e.g., via Grignard/Organolithium) | Future Green Synthesis Protocols |
|---|---|---|
| Precursors | Organolithium or Grignard reagents from aryl halides. | Direct use of functionalized arenes (e.g., nitrobenzene). |
| Reaction Conditions | Strictly anhydrous/anaerobic; often cryogenic temperatures (-78 °C). | Milder temperatures; potentially in aqueous or bio-based solvents. |
| Reagent Tolerance | Low tolerance for electrophilic functional groups (e.g., carbonyls, nitro groups). | Potentially higher functional group tolerance through milder reaction pathways. |
| Waste Generation | Stoichiometric amounts of metallic byproducts (e.g., LiX, MgX₂). | Catalytic processes with minimal waste (high atom economy). |
| Energy Input | High energy demand for maintaining low temperatures and inert atmospheres. | Energy-efficient methods (e.g., photocatalysis, ambient temperature reactions). |
Exploration of New Catalytic Transformations Utilizing 2-Nitrophenyl Copper Species
The resurgence of interest in copper catalysis is driven by its low cost, natural abundance, and unique reactivity compared to precious metals like palladium. While organocopper(I) compounds are well-known nucleophiles, recent research has begun to unravel the chemistry of high-valent arylcopper(II) and arylcopper(III) intermediates, which are key to novel catalytic cycles. These species open the door to new types of bond-forming reactions, including C-H functionalization, where an inert C-H bond is converted into a C-C or C-heteroatom bond.
The 2-nitrophenyl copper species is a particularly interesting candidate for these new transformations. The electron-withdrawing nitro group can significantly influence the stability and reactivity of the copper center, potentially enabling unique catalytic pathways. Future research will likely explore the involvement of (2-nitrophenyl)copper intermediates in reactions such as:
Directed C-H Functionalization: Using the nitro group as a directing group to selectively activate and functionalize C-H bonds in its vicinity.
Radical-Mediated Couplings: Arylcopper(II) compounds have been shown to possess radical-like reactivity, allowing for novel three-component reactions.
Asymmetric Catalysis: Development of chiral ligands that can coordinate to the (2-nitrophenyl)copper center to induce enantioselectivity in cross-coupling reactions.
| Catalytic Transformation | Description | Potential Advantage of 2-Nitrophenyl Group |
|---|---|---|
| Directed C-H Arylation | Coupling of a C-H bond with an aryl halide or other aryl source. | The nitro group could act as an internal directing group, enabling high regioselectivity. |
| Trifluoromethylthiolation | Introduction of the -SCF₃ group, which is important in pharmaceuticals and agrochemicals. | The electronic properties may facilitate the oxidative addition or reductive elimination steps involving the SCF₃ moiety. |
| Borylation Reactions | Formation of aryl-boron bonds, creating versatile building blocks (e.g., boronic esters). | Could offer alternative reactivity or substrate scope compared to existing palladium-catalyzed methods. |
| Decarboxylative Coupling | Coupling of an aromatic carboxylic acid with another partner, releasing CO₂. | May stabilize key intermediates in the catalytic cycle, enhancing efficiency. |
Integration with Flow Chemistry and Automated Synthesis for Scalability
Many organometallic reagents, including organocopper compounds, are thermally unstable, making their large-scale synthesis and handling in traditional batch reactors challenging and potentially hazardous. Flow chemistry, where reagents are pumped through a network of tubes and mixed in a continuous fashion, offers significant advantages. The high surface-area-to-volume ratio of microreactors allows for superior temperature control, enhancing safety even for highly exothermic reactions. Furthermore, unstable intermediates like (2-nitrophenyl)copper can be generated and used in situ immediately in a subsequent step, minimizing decomposition.
Pairing flow chemistry with automated synthesis platforms can further accelerate research and development. These systems allow for high-throughput screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to rapidly optimize the synthesis and application of (2-nitrophenyl)copper. This automated approach, guided by data science and machine learning algorithms, represents a paradigm shift in how organometallic chemistry is performed, moving towards more efficient, safer, and scalable processes.
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Poor heat dissipation can lead to thermal runaways, especially on a large scale. | Excellent heat transfer minimizes risks; small reaction volumes enhance safety. |
| Scalability | Scaling up is often non-linear and problematic ("scale-up effect"). | Scalable by running the system for longer periods ("scaling-out"). |
| Control | Difficult to precisely control reaction parameters like temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. |
| Intermediate Handling | Isolation or transfer of unstable intermediates is often required. | Unstable intermediates can be generated and used immediately in a telescoped process. |
| Reproducibility | Can be variable due to inconsistencies in mixing and heat transfer. | Highly reproducible due to consistent process parameters. |
Interdisciplinary Research with Materials Science for Advanced Functionality
The intersection of organometallic chemistry and materials science presents a fertile ground for innovation. Organocopper compounds can serve as valuable precursors for the fabrication of advanced materials. Future research could explore the use of Copper, (2-nitrophenyl)- as a building block or precursor in several areas:
Metal-Organic Frameworks (MOFs): The nitrophenyl ligand could be incorporated into the structure of MOFs, creating materials with tailored porosity and functionality for applications in gas storage, separation, or catalysis.
Conductive Polymers: The incorporation of copper atoms into polymer backbones can impart electrical conductivity. (2-nitrophenyl)copper could be used in polymerization reactions, where the nitro group might further tune the electronic properties of the resulting material.
Nanoparticle Synthesis: As a precursor for the controlled synthesis of copper or copper oxide nanoparticles. The decomposition of (2-nitrophenyl)copper under specific conditions (e.g., thermal, photochemical) could yield nanoparticles with defined sizes and shapes, while the organic fragment could act as a capping agent. These materials have applications in catalysis and electronics.
This interdisciplinary approach requires collaboration between synthetic chemists, materials scientists, and physicists to design, synthesize, and characterize new functional materials derived from bespoke organocopper precursors.
| Material Type | Role of (2-nitrophenyl)copper | Potential Functionality/Application |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | As a ligand precursor or node component. | Catalysis, selective gas adsorption, chemical sensing. |
| Conductive Materials | Precursor for copper deposition or incorporation into polymer matrices. | Printed electronics, antistatic coatings, sensors. |
| Copper/Copper Oxide Nanoparticles | Single-source precursor for nanoparticle synthesis. | Heterogeneous catalysis, antimicrobial coatings, quantum dots. |
| Thin Film Deposition | Volatile precursor for Chemical Vapor Deposition (CVD). | Semiconductor layers, reflective coatings, catalytic surfaces. |
Q & A
Q. What are the established synthetic routes for Copper, (2-nitrophenyl)-, and how do reaction conditions influence product purity?
Methodological Answer: Synthesis typically involves ligand substitution or coordination reactions between copper salts (e.g., CuCl₂) and 2-nitrophenyl derivatives. Solvent polarity, temperature, and stoichiometry critically impact purity. For example, polar aprotic solvents like DMF stabilize intermediates, while excess ligand may prevent byproduct formation. Characterization via UV-Vis spectroscopy and TLC can monitor reaction progress .
Q. Which spectroscopic techniques are most reliable for characterizing Copper, (2-nitrophenyl)-, and what key spectral markers should researchers prioritize?
Methodological Answer:
- FT-IR : Identify ν(Cu-N) and ν(NO₂) stretching vibrations (1,350–1,520 cm⁻¹) to confirm ligand coordination .
- X-ray crystallography : Resolve crystal structure to determine bond angles/distances and confirm geometry (e.g., square planar vs. tetrahedral) .
- Elemental analysis : Validate stoichiometry with ≤0.3% deviation from theoretical values .
Q. How can researchers design preliminary stability studies for Copper, (2-nitrophenyl)- under varying environmental conditions?
Methodological Answer: Conduct accelerated degradation tests under controlled humidity (40–80% RH), temperature (25–60°C), and light exposure. Monitor decomposition via HPLC-MS to identify degradation products. Use Arrhenius plots to extrapolate shelf-life .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the redox behavior of Copper, (2-nitrophenyl)- in catalytic applications?
Methodological Answer: Cyclic voltammetry (CV) in non-aqueous media (e.g., acetonitrile) reveals redox potentials linked to Cu(I/II) transitions. Couple CV with DFT calculations to correlate electronic structure with catalytic activity (e.g., in C–N coupling reactions). Validate using kinetic isotope effects (KIE) to identify rate-determining steps .
Q. How should researchers resolve contradictions in reported reactivity data for Copper, (2-nitrophenyl)- across different solvent systems?
Methodological Answer:
- Systematic solvent screening : Compare reactivity in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents using kinetic studies.
- Microscopic reversibility analysis : Assess whether equilibrium shifts or side reactions (e.g., solvolysis) explain discrepancies .
- Multi-method validation : Cross-reference results from NMR, EPR, and mass spectrometry to confirm intermediate species .
Q. What computational strategies are effective for modeling the electronic structure of Copper, (2-nitrophenyl)-, and how do they align with experimental data?
Methodological Answer:
- DFT simulations : Use B3LYP/6-311G(d,p) basis sets to optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps).
- TD-DFT : Predict UV-Vis absorption spectra and compare with experimental λ_max values.
- Mulliken charge analysis : Identify electron-rich/poor regions to rationalize nucleophilic/electrophilic sites .
Q. How can researchers address methodological limitations in quantifying Copper, (2-nitrophenyl)- in complex matrices (e.g., biological systems)?
Methodological Answer:
- Matrix-matched calibration : Prepare standards in surrogate matrices (e.g., simulated bodily fluids) to correct for interference.
- Isotope dilution mass spectrometry : Use ⁶³Cu-enriched analogs as internal standards for improved accuracy .
- Speciation analysis : Employ SEC-ICP-MS to distinguish free Cu²⁺ from coordinated species .
Theoretical and Framework-Oriented Questions
Q. What conceptual frameworks guide the study of ligand-exchange kinetics in Copper, (2-nitrophenyl)- complexes?
Methodological Answer: Apply the Eigen-Wilkins mechanism to model ligand substitution rates. Use stopped-flow spectroscopy to measure k₁ (formation) and k₋₁ (dissociation) constants. Compare with Marcus theory to assess outer-sphere vs. inner-sphere pathways .
Q. How can researchers integrate crystallographic data with spectroscopic findings to refine bonding models for Copper, (2-nitrophenyl)-?
Methodological Answer:
- Overlap population analysis : Combine X-ray bond lengths with NBO calculations to quantify Cu–ligand covalency.
- Correlation plots : Map spectroscopic parameters (e.g., d-d transition energies) against structural metrics (e.g., Jahn-Teller distortion indices) .
Data Interpretation and Validation
Q. What statistical methods are recommended for reconciling conflicting catalytic efficiency data in Copper, (2-nitrophenyl)- studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
